Natriumhypochlorit-Pentahydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

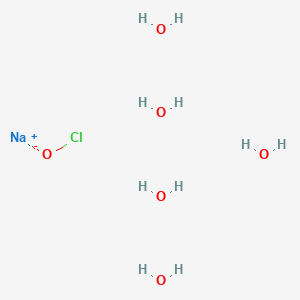

Sodium hypochlorite pentahydrate is an inorganic chemical compound with the formula NaOCl·5H₂O. It is a pale greenish-yellow crystalline solid that is stable when kept refrigerated. This compound is widely known for its strong oxidizing properties and is commonly used as a disinfectant and bleaching agent .

Wissenschaftliche Forschungsanwendungen

Sodium hypochlorite pentahydrate has a wide range of applications in scientific research:

Chemistry: Used as an oxidant in organic synthesis for the oxidation of alcohols, sulfides, and glycols.

Biology: Employed in the disinfection of laboratory equipment and surfaces.

Medicine: Utilized in the preparation of disinfectant solutions for medical use.

Industry: Applied in the bleaching of textiles and paper, and in water treatment processes.

Wirkmechanismus

Target of Action

Sodium hypochlorite pentahydrate primarily targets fatty acids and amino acids . It is an antimicrobial agent used to treat and prevent infections of the skin and tissue . It is also used as a chemical reagent for chlorination and oxidation reactions .

Mode of Action

Sodium hypochlorite mediates its antimicrobial action by reacting with fatty acids and amino acids . Through a saponification reaction, it acts as an organic and fat solvent, degrading fatty acids to form fatty acids and glycerol . This reduces the surface tension of the remaining solution . Sodium hypochlorite may react with amino acids to neutralize them and form water and salt . Hypochlorous acids (HOCl-) present in sodium hypochlorite solutions may act as solvents in contact with organic tissue to release chlorine, which forms chloramines when combined with the protein amino group that disrupt cell metabolism . Chlorine in the solution is a strong oxidant that inhibits essential bacterial enzymes leading to an irreversible oxidation of SH groups .

Biochemical Pathways

Sodium hypochlorite pentahydrate is used in organic synthesis as an oxidant for alcohols, sulfides, glycols, etc . It causes biosynthetic alterations in cellular metabolism and phospholipid destruction, formation of chloramines that interfere in cellular metabolism, oxidative action with irreversible enzymatic inactivation in bacteria, and lipid and fatty acid degradation .

Result of Action

The result of sodium hypochlorite pentahydrate’s action is the disruption of microbial cell metabolism, leading to cell death . It is also used in organic synthesis to oxidize various compounds, providing synthetically useful products .

Biochemische Analyse

Biochemical Properties

Sodium hypochlorite pentahydrate has been employed in organic synthesis as an oxidant for alcohols, sulfides, glycols, etc . In most of these reactions, Sodium hypochlorite pentahydrate functions as a simple oxidant . It has been used in the oxidation of 2-octanol in several solvents .

Cellular Effects

It is unstable in solution and easily decomposes, liberating chlorine, which is the active principle of such products .

Molecular Mechanism

It is known that Sodium hypochlorite reacts with most nitrogen compounds to form volatile monochloramine, dichloramines, and nitrogen trichloride .

Temporal Effects in Laboratory Settings

Sodium hypochlorite pentahydrate has been used in organic synthesis as an oxidant for alcohols, sulfides, glycols, etc . In most of these reactions, Sodium hypochlorite pentahydrate functions just as a simple oxidant . The reaction of 2-octanol with several concentrations of aqueous Sodium hypochlorite pentahydrate prepared from Sodium hypochlorite pentahydrate crystals and water has been documented .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium hypochlorite pentahydrate can be synthesized by reacting chlorine gas with a cold, dilute solution of sodium hydroxide. The reaction is as follows: [ \text{Cl}_2 + 2\text{NaOH} \rightarrow \text{NaCl} + \text{NaOCl} + \text{H}_2\text{O} ] The resulting solution is then cooled to crystallize sodium hypochlorite pentahydrate .

Industrial Production Methods: Industrially, sodium hypochlorite pentahydrate is produced by the same reaction but on a larger scale. The process involves the careful control of temperature and concentration to ensure the stability of the pentahydrate form. The crystalline material is 44% sodium hypochlorite and contains minimal amounts of sodium hydroxide and sodium chloride .

Types of Reactions:

Oxidation: Sodium hypochlorite pentahydrate is a strong oxidizing agent.

Substitution: It can react with disulfides or thiols to produce sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation of Alcohols: Sodium hypochlorite pentahydrate in the presence of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and a buffer such as sodium bicarbonate.

Substitution Reactions: Reactions with disulfides or thiols in acetic acid.

Major Products:

Oxidation: Aldehydes and ketones from alcohols.

Substitution: Sulfonyl chlorides from disulfides or thiols.

Vergleich Mit ähnlichen Verbindungen

- Sodium chlorite (NaClO₂)

- Sodium chlorate (NaClO₃)

- Sodium perchlorate (NaClO₄)

- Calcium hypochlorite (Ca(OCl)₂)

Comparison:

- Sodium hypochlorite pentahydrate is unique due to its stability in the crystalline form and its high oxidizing power. Unlike sodium chlorite and sodium chlorate, it is more commonly used in household and industrial applications for disinfection and bleaching .

- Calcium hypochlorite is another strong oxidizing agent but is often used in solid form for pool sanitation and water treatment .

Sodium hypochlorite pentahydrate stands out for its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and industrial processes.

Eigenschaften

CAS-Nummer |

10022-70-5 |

|---|---|

Molekularformel |

ClH3NaO2 |

Molekulargewicht |

93.46 g/mol |

IUPAC-Name |

sodium;hypochlorite;pentahydrate |

InChI |

InChI=1S/ClHO.Na.H2O/c1-2;;/h2H;;1H2 |

InChI-Schlüssel |

BIYQMPMOJAQCFC-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.[O-]Cl.[Na+] |

Isomerische SMILES |

O.O.O.O.O.[O-]Cl.[Na+] |

Kanonische SMILES |

O.OCl.[Na] |

Key on ui other cas no. |

10022-70-5 |

Piktogramme |

Oxidizer; Corrosive; Irritant; Environmental Hazard |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)

![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)